molecular formula C18H25NO B048470 Dextromethorphan CAS No. 125-71-3

Dextromethorphan

Numéro de catalogue B048470
Numéro CAS: 125-71-3
Poids moléculaire: 271.4 g/mol
Clé InChI: MKXZASYAUGDDCJ-NJAFHUGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dextromethorphan is a cough suppressant that has been widely used for over 50 years . It is one of the most common compounds found in over-the-counter antitussives . In 2010, the FDA approved the use of dextromethorphan for pseudobulbar affect in combination with quinidine .


Synthesis Analysis

Dextromethorphan is synthesized from (u0001)-3-hydroxy-N-methylmorphinane by methylating the phenol hydroxyl group using phenyltrimethylammonium chloride and sodium methoxide in methanol .


Molecular Structure Analysis

Dextromethorphan is a 6-methoxy-11-methyl-1,3,4,9,10,10a-hexahydro-2H-10,4a- (epiminoethano)phenanthrene in which the sterocenters at positions 4a, 10 and 10a have S-configuration . Its molecular formula is C18H25NO .


Chemical Reactions Analysis

Dextromethorphan is a constituent of many over-the-counter cough syrups, and it is used as a probe drug for phenotyping subjects for their cytochrome P450 2D6 (CYP2D6) enzyme activity and for measuring CYP2D6 activity of preparations such as microsomes .


Physical And Chemical Properties Analysis

Dextromethorphan has a molecular weight of 271.4 g/mol . It is a lipophilic molecule with an ionizable amine at one end .

Applications De Recherche Scientifique

Treatment of Serotonin Syndrome

Field

Emergency and Critical Care Medicine

Application Summary

DXM is used to treat severe serotonin syndrome (SS), a condition that can occur due to DXM poisoning .

Methods of Application

In a case study, an adolescent male who had ingested 4500 mg of DXM was treated with intravenous lipid emulsion (ILE). The patient was intubated and administered midazolam for continuous convulsions and SS. Activated charcoal was also administered, and body surface cooling was performed .

Results

After 11 hours in the intensive care unit, the patient’s SS did not improve. However, after administering 1100 mL of 20% soybean oil as an ILE, the patient’s condition improved significantly. His mydriasis improved 30 minutes after ILE administration, and his blood DXM concentration rapidly increased approximately two-fold .

Adjunct Therapy for Major Depressive Disorder

Field

Psychiatry

Application Summary

DXM is being repurposed as an adjunct therapy in patients with major depressive disorder (MDD) .

Methods of Application

In a randomized controlled trial, patients with MDD were given DXM 30 mg once daily as an add-on to ongoing selective serotonin reuptake inhibitor (SSRI) treatment for 8 weeks .

Results

The trial is designed to evaluate the efficacy and safety of add-on DXM to SSRIs in MDD. The primary outcome is the change in the Montgomery-Åsberg Depression Rating Scale score .

Psychological Benefits of Psychedelics and Dissociatives

Field

Psychology

Application Summary

High doses of DXM can lead to significant psychological benefits when administered in a controlled, supportive setting .

Methods of Application

The specific methods of application are not detailed in the source .

Results

The study found that DXM and psilocybin can lead to significant psychological benefits .

Treatment of Pseudobulbar Affect

Field

Neurology

Application Summary

The combination of DXM and quinidine was shown to alleviate the symptoms of pseudobulbar affect, a condition characterized by uncontrollable laughing and crying in patients with multiple sclerosis, amyotrophic lateral sclerosis, and other neurologic diseases .

Results

The combination drug was approved for this use by the US Food and Drug Administration in 2010 .

Postoperative Pain Control

Field

Anesthesiology

Application Summary

DXM is being studied for its efficacy in controlling postoperative pain, particularly following total knee arthroplasty (TKA) .

Methods of Application

In a randomized, double-blinded, placebo-controlled trial, participants will receive either 60 mg oral dextromethorphan hydrobromide preoperatively, as well as 30 mg 8 h and 16 h postoperatively, or a matching placebo .

Results

The primary outcome measure will be total opioid consumption at 24 h postoperatively. Secondary outcomes related to pain, function, and quality of life will be evaluated using standard pain scales, the Knee Injury and Osteoarthritis Outcome Score for Joint Replacement (KOOS, JR) questionnaire, the Patient-Reported Outcomes Measurement Information System (PROMIS-29) questionnaire, and clinical anchors .

Cough Suppressant

Field

Pulmonology

Application Summary

DXM is approved by the Food and Drug Administration (FDA) for short-term relief of cough caused by minor throat or airway irritation, such as those due to a cold .

Methods of Application

DXM is typically administered orally in syrup, tablet, or lozenge form .

Results

DXM has been shown to be effective in suppressing the cough reflex, providing relief for patients suffering from cough due to minor throat or airway irritation .

Treatment of Irritable Bowel Syndrome

Field

Gastroenterology

Application Summary

DXM is being studied for its potential use in treating irritable bowel syndrome (IBS). IBS is a common disorder that affects the large intestine and can cause cramping, abdominal pain, bloating, gas, diarrhea, and constipation .

Results

The study found that DXM may have potential therapeutic benefits for patients with IBS .

Treatment of Neuropathic Pain

Application Summary

DXM is being explored for its potential use in treating neuropathic pain, a type of chronic pain caused by damage to or dysfunction of the nervous system .

Results

The study found that DXM may have potential therapeutic benefits for patients with neuropathic pain .

Orientations Futures

There are many potential therapeutic uses for Dextromethorphan currently under investigation in clinical studies . These include its use as a neuroprotective agent in conditions such as depression, stroke, traumatic brain injury, seizures, and various pain conditions .

Propriétés

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXZASYAUGDDCJ-NJAFHUGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-69-9 (hydrobromide), 18609-21-7 (hydrochloride), 6700-34-1 (hydrobromide, mono-hydrate)
Record name Dextromethorphan [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022908
Record name Dextromethorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25g/100mL, Practically insoluble in water, Freely soluble in chloroform
Record name Dextromethorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextromethorphan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Dextromethorphan is an agonist of NMDA and sigma-1 receptors. It is also an antagonist of α3/β4 nicotinic receptors. However, the mechanism by which dextromethorphan's receptor agonism and antagonism translates to a clinical effect is not well understood., Dextromethorphan (DXM) is the dextro isomer of levomethorphan, a semisynthetic morphine derivative. Although structurally similar to other /CNS depressants/, DXM does not act as a mu receptor opioid (eg, morphine, heroin). DXM and its metabolite, dextrorphan, act as potent blockers of the N-methyl-d-aspartate (NMDA) receptor., Amantadine and dextromethorphan suppress levodopa (L-DOPA)-induced dyskinesia (LID) in patients with Parkinson's disease (PD) and abnormal involuntary movements (AIMs) in the unilateral 6-hydroxydopamine (6-OHDA) rat model. These effects have been attributed to N-methyl-d-aspartate (NMDA) antagonism. However, amantadine and dextromethorphan are also thought to block serotonin (5-HT) uptake and cause 5-HT overflow, leading to stimulation of 5-HT(1A) receptors, which has been shown to reduce LID. We undertook a study in 6-OHDA rats to determine whether the anti-dyskinetic effects of these two compounds are mediated by NMDA antagonism and/or 5-HT(1A) agonism. In addition, we assessed the sensorimotor effects of these drugs using the Vibrissae-Stimulated Forelimb Placement and Cylinder tests. Our data show that the AIM-suppressing effect of amantadine was not affected by the 5-HT(1A) antagonist WAY-100635, but was partially reversed by the NMDA agonist d-cycloserine. Conversely, the AIM-suppressing effect of dextromethorphan was prevented by WAY-100635 but not by d-cycloserine. Neither amantadine nor dextromethorphan affected the therapeutic effects of L-DOPA in sensorimotor tests. We conclude that the anti-dyskinetic effect of amantadine is partially dependent on NMDA antagonism, while dextromethorphan suppresses AIMs via indirect 5-HT(1A) agonism. Combined with previous work from our group, our results support the investigation of 5-HT(1A) agonists as pharmacotherapies for LID in PD patients., Dextromethorphan (DM) is a dextrorotatory morphinan and an over-the-counter non-opioid cough suppressant. We have previously shown that DM protects against LPS-induced dopaminergic neurodegeneration through inhibition of microglia activation. Here, we investigated protective effects of DM against endotoxin shock induced by lipopolysaccharide/d-galactosamine (LPS/GalN) in mice and the mechanism underlying its protective effect. Mice were given multiple injections of DM (12.5 mg/kg, s.c.) 30 min before and 2, 4 hr after an injection of LPS/GalN (20 ug/700 mg/kg). DM administration decreased LPS/GalN-induced mortality and hepatotoxicity, as evidenced by increased survival rate, decreased serum alanine aminotransferase activity and improved pathology. Furthermore, DM was also effective when it was given 30 min after LPS/GalN injection. The protection was likely associated with reduced serum and liver tumor necrosis factor alpha (TNF-alpha) levels. DM also attenuated production of superoxide and intracellular reactive oxygen species in Kupffer cells and neutrophils. Real-time RT-PCR analysis revealed that DM administration suppressed the expression of a variety of inflammation-related genes such as macrophage inflammatory protein-2, CXC chemokine, thrombospondin-1, intercellular adhesion molecular-1 and interleukin-6. DM also decreased the expression of genes related to cell-death pathways, such as the DNA damage protein genes GADD45 and GADD153. In summary, DM is effective in protecting mice against LPS/GalN-induced hepatotoxicity, and the mechanism is likely through a faster TNF-alpha clearance, and decrease of superoxide production and inflammation and cell-death related components. This study not only extends neuroprotective effect of DM, but also suggests that DM may be a novel compound for the therapeutic intervention for sepsis., /The investigators/ showed that dextromethorphan (DM) provides neuroprotective/anticonvulsant effects and that DM and its major metabolite, dextrorphan /DX/, have a high-affinity for sigma(1) receptors, but a low affinity for sigma(2) receptors. In addition, we found that DM has a higher affinity than DX for sigma(1) sites, whereas DX has a higher affinity than DM for PCP sites. We extend our earlier findings by showing that DM attenuated trimethyltin (TMT)-induced neurotoxicity (convulsions, hippocampal degeneration and spatial memory impairment) in rats. This attenuation was reversed by the sigma(1) receptor antagonist BD 1047, but not by the sigma(2) receptor antagonist ifenprodil. DM attenuates TMT-induced reduction in the sigma(1) receptor-like immunoreactivity of the rat hippocampus, this attenuation was blocked by the treatment with BD 1047, but not by ifenprodil. These results suggest that DM prevents TMT-induced neurotoxicity, at least in part, via sigma(1) receptor stimulation., Dextromethorphan (DEX) is a widely used non-opioid antitussive. However, the precise site of action and its mechanism were not fully understood. We examined the effects of DEX on AMPA receptor-mediated glutamatergic transmission in the nucleus tractus solitarius (NTS) of guinea pigs. Excitatory postsynaptic currents (evoked EPSCs: eEPSCs) were evoked in the second-order neurons by electrical stimulation of the tractus solitarius. DEX reversibly decreased the eEPSC amplitude in a concentration-dependent manner. The DEX-induced inhibition of eEPSC was accompanied by an increased paired-pulse ratio. Miniature EPSCs (mEPSCs) were also recorded in the presence of Cd(2+) or tetrodotoxin. DEX decreased the frequency of mEPSCs without affecting their amplitude. Topically applied AMPA provoked an inward current in the neurons, which was unchanged during the perfusion of DEX. BD1047, a sigma-1-receptor antagonist, did not block the inhibitory effect of DEX on the eEPSCs, but antagonized the inhibition of eEPSCs induced by SKF-10047, a sigma-1 agonist. Haloperidol, a sigma-1 and -2 receptor ligand, had no influence on the inhibitory action of DEX. These results suggest that DEX inhibits glutamate release from the presynaptic terminals projecting to the second-order NTS neurons, but this effect of DEX is not mediated by the activation of sigma receptors.
Record name Dextromethorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextromethorphan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dextromethorphan

Color/Form

White to slightly yellow crystalline powder

CAS RN

125-71-3
Record name Dextromethorphan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextromethorphan [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromethorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextromethorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromethorphan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dextromethorphan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7355X3ROTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dextromethorphan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

122-124, 109-111 °C
Record name Dextromethorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00514
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dextromethorphan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dextromethorphan
Reactant of Route 2
Reactant of Route 2
Dextromethorphan
Reactant of Route 3
Reactant of Route 3
Dextromethorphan
Reactant of Route 4
Dextromethorphan
Reactant of Route 5
Dextromethorphan
Reactant of Route 6
Reactant of Route 6
Dextromethorphan

Citations

For This Compound
52,200
Citations
JL Bem, R Peck - Drug Safety, 1992 - Springer
… of dextromethorphan is … dextromethorphan is correlated with any clinically significant safety risk if it is used for short term treatment. In summary, the safety profile of dextromethorphan is …
Number of citations: 292 link.springer.com
CP Taylor, SF Traynelis, J Siffert, LE Pope… - Pharmacology & …, 2016 - Elsevier
… The combined dextromethorphan and quinidine formulation … amounts of both dextromethorphan and dextrorphan (DX), … cough suppressants, to dextromethorphan when given as DM/Q. …
Number of citations: 170 www.sciencedirect.com
RH Schwartz - Clinical pediatrics, 2005 - journals.sagepub.com
… with acute megadoses of dextromethorphan. A megadose of … Variable quantities of pure dextromethorphan powder in … manufacture of concentrated dextromethorphan powder from …
Number of citations: 143 journals.sagepub.com
EW Boyer - Pediatric emergency care, 2004 - journals.lww.com
… and learned of the dextromethorphan misuse. She brought her daughter … dextromethorphan dose was 8 geltabs. In addition, she disclosed that she had begun using dextromethorphan "…
Number of citations: 109 journals.lww.com
AA Weinbroum, V Rudick, G Paret… - Canadian Journal of …, 2000 - Springer
Purpose: To review the clinical benefits of dextromethorphan (DM) in pain management, describe its neuropharmacological properties. Source: A Medline search was made for …
Number of citations: 142 link.springer.com
JK Bryner, UK Wang, JW Hui, M Bedodo… - … of pediatrics & …, 2006 - jamanetwork.com
… and the most common age groups abusing dextromethorphan, and the effect on health care facilities. Evaluating patterns of dextromethorphan abuse may help health care practitioners …
Number of citations: 131 jamanetwork.com
U Ziemann, R Chen, LG Cohen, M Hallett - Neurology, 1998 - AAN Enterprises
… Data are plotted against the delay (abscissa) after intake of a single oral dose of 150 mg dextromethorphan. The individual data of the eight subjects are shown by gray lines and …
Number of citations: 465 n.neurology.org
F Romanelli, KM Smith - Journal of the American Pharmacists Association, 2009 - Elsevier
… The antitussive dextromethorphan (DM) is an example of an OTC product that has of late become a common substance of abuse, particularly by adolescents. Many abusers consider …
Number of citations: 92 www.sciencedirect.com
RA Smith - Expert Opinion on Pharmacotherapy, 2006 - Taylor & Francis
Dextromethorphan (DM) is among the most widely used, non-narcotic antitussives, with a predictable safety profile. In 1981, a non-opioid, high-affinity brain recognition site for DM was …
Number of citations: 135 www.tandfonline.com
KP Garnock-Jones - CNS drugs, 2011 - Springer
… Dextromethorphan/quinidine is indicated in the US for the treatment of pseudobulbar affect. Dextromethorphan… on the pharmacokinetic profiles of dextromethorphan and quinidine when …
Number of citations: 158 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.